4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-3-11-24-19-9-5-4-8-17(19)23-21(24)15-12-20(26)25(13-15)18-10-6-7-16(22)14(18)2/h3-10,15H,1,11-13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMIHRUVIHVRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one is a complex organic molecule that exhibits a diverse range of biological activities due to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is CHClNO, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen. The structure consists of a pyrrolidinone ring, an allyl-substituted benzo[d]imidazole moiety, and a chloro-methylphenyl group, which contribute to its biological interactions.
Functional Groups and Reactivity
The presence of various functional groups enhances the compound's reactivity and potential for interaction with biological targets. Key functional groups include:
- Pyrrolidinone Ring : Known for its role in various pharmacological activities.
- Allyl Group : Contributes to the compound's reactivity and potential for further modifications.
- Chloro-Methylphenyl Group : Imparts unique electronic properties that can influence biological activity.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, imidazole derivatives have shown effectiveness against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .
Case Study: Antiviral Efficacy
A study demonstrated that certain imidazole derivatives significantly inhibited HSV replication, with some compounds reducing plaque formation by up to 69% at specific concentrations . This suggests potential for further exploration of the benzo[d]imidazole framework in antiviral drug development.
Antimicrobial Activity
The compound's structural similarity to other benzimidazole derivatives suggests potential antimicrobial properties. Studies have shown that related compounds exhibit moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria .
Comparative Analysis of Antimicrobial Efficacy
| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative | Reference |
|---|---|---|---|
| Compound A | Moderate | Good | |
| Compound B | Good | Moderate | |
| 4-(1-allyl...) | To be determined | To be determined | Current Study |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been reported to inhibit microtubule polymerization, which is crucial in cancer cell division . The mechanism likely involves disruption of mitotic spindle formation.
The proposed mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest in cancer cells. This pathway is critical for developing anticancer therapies targeting microtubule dynamics.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:
- Formation of the Pyrrolidinone Ring : Utilizing cyclization reactions.
- Allylation of Benzimidazole : Achieved through nucleophilic substitution.
- Chlorination : Introducing the chloro group via electrophilic aromatic substitution.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its antimicrobial and anticancer properties. Research indicates that similar compounds can inhibit microtubule assembly, which is crucial for cell division. This inhibition can lead to antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against breast cancer and melanoma cells, suggesting potential therapeutic applications in oncology .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. Studies have shown that the compound exhibits significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block for the development of more complex heterocyclic compounds. The allyl group allows for further functionalization, which can lead to derivatives with enhanced biological activities or novel properties .
Antimicrobial Studies
In one study, derivatives of similar compounds were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited MIC values ranging from 4–20 µmol/L, demonstrating efficacy comparable to traditional antibiotics . These findings underscore the potential of the compound in developing new antimicrobial agents.
Anticancer Research
Another significant study focused on the anticancer properties of related compounds. The research highlighted that certain derivatives showed potent activity against multiple cancer cell lines, including those resistant to conventional therapies. The mechanism was primarily linked to their ability to disrupt microtubule dynamics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity :
- Halogenation (e.g., Cl) on the phenyl ring or benzimidazole correlates with enhanced cytotoxicity, as seen in 4-(5-chloro-1H-benzo[d]imidazol-2-yl)-1-(3,5-dichloro-2-hydroxyphenyl)pyrrolidin-2-one . The target compound’s 3-chloro-2-methylphenyl group may offer a balance between cytotoxicity and metabolic stability.
- Hydroxyl groups (e.g., 2-hydroxyphenyl analogs) improve solubility but reduce membrane permeability, limiting anticancer efficacy .
Role of Alkyl/Aryl Chains: Allyl vs. butyl groups: Allyl’s unsaturated bond may increase reactivity and metabolic oxidation risk, whereas butyl enhances lipophilicity .
Synthetic Pathways: The target compound likely follows synthetic routes similar to and , involving condensation of substituted benzimidazoles with pyrrolidinone precursors .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one?
Methodological Answer: The synthesis involves a multi-step approach:
Pyrrolidinone Core Formation : Cyclization of precursors (e.g., γ-lactam derivatives) under basic or acidic conditions.
Benzimidazole Substitution : Condensation of 2-aminobenzimidazole derivatives with the pyrrolidinone core. Allylation of the benzimidazole nitrogen requires controlled reaction times to avoid over-alkylation.
Aryl Group Introduction : Friedel-Crafts alkylation or Ullmann coupling for attaching the 3-chloro-2-methylphenyl group.
Key Optimization Factors :
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 380.8) and fragmentation patterns .
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different assays?
Methodological Answer: Contradictions often arise from:
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using ISO-certified cell lines .
- Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity. Confirm solubility via dynamic light scattering (DLS) .
- Metabolic Interference : Perform liver microsomal stability assays to identify metabolites that may alter activity .
Case Study : Inconsistent IC₅₀ values for kinase inhibition were traced to residual DMSO in stock solutions, resolved by lyophilization .
Q. What computational strategies are effective for predicting the compound’s binding modes to biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide) : Screen against kinase domains (e.g., JAK2, EGFR) using the pyrrolidinone carbonyl as a hinge-binding motif .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to validate binding poses .
- QSAR Models : Train models using benzimidazole derivatives’ IC₅₀ data to predict activity .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Methodological Answer:
- Allyl Group Modifications : Replace the allyl group with propargyl or cyclopropyl to enhance metabolic stability. Propargyl analogs showed 2× higher half-life in microsomes .
- Chlorophenyl Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to boost kinase affinity .
- Pyrrolidinone Ring Expansion : Test piperidinone analogs to improve solubility without losing target engagement .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data from cytotoxicity assays?
Methodological Answer:
- Four-Parameter Logistic (4PL) Regression : Fit sigmoidal curves to calculate IC₅₀ values (GraphPad Prism).
- ANOVA with Tukey’s Post Hoc Test : Compare means across treatment groups (e.g., 10–100 µM dose ranges) .
- Resazurin Assay Validation : Normalize data to untreated controls to minimize plate-to-plate variability .
Q. How should researchers assess the compound’s metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition risks .
- Pharmacokinetic (PK) Modeling : Apply compartmental models to predict in vivo half-life and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
